1-(Furo[2,3-b]pyridin-5-yl)ethanone
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Overview
Description
1-(Furo[2,3-b]pyridin-5-yl)ethanone is a heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(Furo[2,3-b]pyridin-5-yl)ethanone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of a furan derivative with a pyridine derivative in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like methanol, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-(Furo[2,3-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(Furo[2,3-b]pyridin-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furo[2,3-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, thereby disrupting key cellular signaling pathways. This disruption can lead to the inhibition of cancer cell proliferation or the elimination of microbial pathogens .
Comparison with Similar Compounds
1-(Furo[2,3-b]pyridin-5-yl)ethanone can be compared with other similar compounds such as:
1-(Furo[3,2-b]pyridin-6-yl)ethanone: This compound has a similar fused ring structure but differs in the position of the furan and pyridine rings.
Furo[3,2-b]pyridine-2-ylmethanol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound contains a fluorophenyl group, which imparts different chemical properties and biological activities.
Properties
IUPAC Name |
1-furo[2,3-b]pyridin-5-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)10-5-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWJKBMKQBRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299456 |
Source
|
Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220957-41-5 |
Source
|
Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220957-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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